molecular formula C35H45N5 B1253844 Meso-decamethylcalix[5]pyrrole

Meso-decamethylcalix[5]pyrrole

Cat. No.: B1253844
M. Wt: 535.8 g/mol
InChI Key: PIWWNKNNHBQHEI-UHFFFAOYSA-N
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Description

Meso-decamethylcalix[5]pyrrole is a substituted calixpyrrole. It derives from a hydride of a calix[5]pyrrole.

Scientific Research Applications

Supramolecular Chemistry and Anion Recognition

Meso-decamethylcalix[5]pyrrole and its derivatives, known for their unique supramolecular chemistry, have been extensively studied for their applications in various scientific research areas. One notable application is in the field of anion recognition and extraction. The supramolecular organization of calixpyrrole with specific anion exchangers enhances selectivity towards certain anions like sulfate over others like nitrate. This effect is attributed to the supramolecular preorganization and thermodynamic stability imparted by the interaction between the calixpyrrole and the anion exchanger (Borman et al., 2011).

Synthesis and Structural Analysis

The synthesis of this compound is significant as it forms the foundation for further applications and studies. The direct synthesis of β-unsubstituted this compound from pyrrole and acetone is a noteworthy achievement, revealing that the presence of a bismuth salt is essential for obtaining the calix[5]pyrrole with the best results using Bi(NO3)3 (Chacón-García et al., 2009). The solid-state structure of meso-decamethyl-calix[5]pyrrole, determined via X-ray crystallography, provides valuable insights into its molecular structure and binding properties (Cafeo et al., 2002).

Ion Transport and Sensing

This compound has shown promising results in ion transport and sensing applications. It has been utilized as an ion-pair receptor, demonstrating the ability to form complexes with certain cations and anions. This property is leveraged for solvent-extraction studies, indicating the formation of ion-paired complexes under specific conditions (Wintergerst et al., 2008). Moreover, calix[5]pyrrole derivatives have been used as versatile precursors for calix[4]pyrrole-based chromogenic anion sensors, displaying sharp changes in color in the presence of certain anions (Farinha et al., 2010).

Molecular Recognition and Binding Affinities

The unique structure of this compound enables it to act as a receptor for various species, including neutral species, anions, cations, and ion pairs. Its derivatives, especially those with strapped functionalities, tend to display enhanced binding affinities and selectivities. This characteristic makes this compound and its derivatives valuable in molecular recognition, supramolecular extraction, separation technology, ion transport, and even as agents capable of inhibiting cancer cell proliferation (Peng et al., 2020).

Properties

Molecular Formula

C35H45N5

Molecular Weight

535.8 g/mol

IUPAC Name

2,2,7,7,12,12,17,17,22,22-decamethyl-26,27,28,29,30-pentazahexacyclo[21.2.1.13,6.18,11.113,16.118,21]triaconta-1(25),3,5,8,10,13,15,18,20,23-decaene

InChI

InChI=1S/C35H45N5/c1-31(2)21-11-13-23(36-21)32(3,4)25-15-17-27(38-25)34(7,8)29-19-20-30(40-29)35(9,10)28-18-16-26(39-28)33(5,6)24-14-12-22(31)37-24/h11-20,36-40H,1-10H3

InChI Key

PIWWNKNNHBQHEI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=C(N2)C(C3=CC=C(N3)C(C4=CC=C(N4)C(C5=CC=C(N5)C(C6=CC=C1N6)(C)C)(C)C)(C)C)(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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